1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone

Kinase inhibition GPCR modulation Enzyme targeting

Procure this 1,2,4-oxadiazole–pyrrolidine hybrid as a universal diversification intermediate. The unsubstituted oxadiazole C–H enables late-stage Pd-catalyzed arylation or borylation, generating 10–100+ 5-substituted analogs from one scaffold. The 3-fluorophenyl ethanone motif, with a predicted logP of 2.32 and TPSA of 67.15 Ų, occupies favorable drug-like space for CNS MPO (>4.5). Head-to-head screening against the 2-fluorophenyl methanone analog (CAS 2034285-92-0) directly quantifies fluorine positional isomerism effects on target selectivity—critical for AChE/BChE, hNK1, or MALT1 lead optimization programs.

Molecular Formula C14H14FN3O2
Molecular Weight 275.283
CAS No. 2034370-21-1
Cat. No. B2416956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone
CAS2034370-21-1
Molecular FormulaC14H14FN3O2
Molecular Weight275.283
Structural Identifiers
SMILESC1CN(CC1C2=NOC=N2)C(=O)CC3=CC(=CC=C3)F
InChIInChI=1S/C14H14FN3O2/c15-12-3-1-2-10(6-12)7-13(19)18-5-4-11(8-18)14-16-9-20-17-14/h1-3,6,9,11H,4-5,7-8H2
InChIKeySNAOHKOSCCTBLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone (CAS 2034370-21-1): Structural Identity, Scaffold Class, and Comparators for Procurement Evaluation


1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone (CAS 2034370-21-1, molecular formula C14H14FN3O2, molecular weight 275.28 g/mol) is a synthetic small molecule belonging to the 1,2,4-oxadiazole–pyrrolidine hybrid scaffold class. The 1,2,4-oxadiazole ring is a well-characterized pharmacophore in medicinal chemistry, with demonstrated activity against acetylcholinesterase, butyrylcholinesterase, hNK1 receptors, and MALT1 protease . Compounds in this family often feature a carbonyl-linked aromatic group; the target molecule is distinguished by a 3-fluorophenyl ethanone moiety directly attached to the pyrrolidine nitrogen. This specific substitution pattern defines the potential biological interaction profile of this compound. Direct publicly available bioactivity data for this exact CAS number remain sparse; consequently, differentiation evidence must be drawn from structural comparisons to the closest commercially available analogs: (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone (CAS 2034285-92-0) and 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone (CAS 2034319-93-0), as well as from class-level structure–activity relationships reported for the broader oxadiazole–pyrrolidine class.

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone (CAS 2034370-21-1): Why In-Class Analogs Are Not Interchangeable


Within the 1,2,4-oxadiazole–pyrrolidine chemical series, even subtle modifications to the aromatic substitution pattern, carbonyl linker length, or oxadiazole ring decoration can profoundly shift target engagement, selectivity, solubility, and metabolic stability. Literature on related oxadiazole–pyrrolidine-based hNK1 antagonists demonstrates that moving the fluorine substituent from the ortho to the meta position on the phenyl ring alters steric and electronic complementarity within the receptor binding pocket, affecting both binding affinity (Ki) and functional activity [1]. Furthermore, the replacement of a methanone linker with an ethanone linker introduces a methylene spacer that increases conformational flexibility, which can modulate entropy-driven binding thermodynamics and off-rate kinetics. Unsubstituted 1,2,4-oxadiazole rings expose a reactive C–H position that is absent in alkyl- or aryl-substituted variants, offering distinct opportunities for metabolic transformations or covalent derivatization. Consequently, 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone cannot be treated as a generic surrogate for its closest structural neighbors, and procurement decisions must account for these discrete molecular differentiators.

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone (CAS 2034370-21-1): Quantitative Differentiation Evidence Versus Closest Analogs


Meta-Fluorine Phenyl Substitution: A Distinct Isomer with Potential Target-Binding Consequences

The target compound bears a 3-fluorophenyl group, whereas the nearest commercially cataloged fluorophenyl analog—(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone (CAS 2034285-92-0)—carries a 2-fluorophenyl substituent . In the hNK1 antagonist oxadiazole–pyrrolidine series described by Young et al. (2007), a structurally analogous shift from ortho- to meta-fluorine on the aromatic ring resulted in a 2- to 5-fold change in binding affinity (Ki) and functional IC50, depending on the specific scaffold context [1]. Although no head-to-head hNK1 data exist for these two exact compounds, the class-level precedent indicates that the fluorine position is a determinant pharmacophoric feature and should not be presumed functionally silent.

Kinase inhibition GPCR modulation Enzyme targeting

Ethanone versus Methanone Linker: Conformational Flexibility and Carbonyl Spacing

The target compound incorporates a —C(=O)CH₂— (ethanone) linker bridging the pyrrolidine nitrogen and the 3-fluorophenyl ring, whereas the direct methanone comparator (CAS 2034285-92-0) employs a —C(=O)— (methanone) linker with no methylene spacer . The addition of one methylene unit extends the distance between the pyrrolidine core and the aromatic ring by approximately 1.25 Å and introduces an additional rotatable bond, increasing the number of freely rotatable bonds from 3 (methanone analog) to 4 (target compound). In the hNK1 oxadiazole series, linker length modulation has been shown to affect both binding potency and pharmacokinetic parameters such as metabolic clearance [1]. The ethanone spacer may therefore provide a distinct conformational ensemble relative to the methanone analog.

Medicinal chemistry Structure-based design Linker optimization

Unsubstituted 1,2,4-Oxadiazole Core: Synthetic Versatility and Reactivity Differentiation

The target compound bears an unsubstituted 1,2,4-oxadiazole ring (C–H at the 5-position), distinguishing it from analogs that carry 5-phenyl, 5-trifluoromethyl, or 5-methyl substituents on the oxadiazole. The unsubstituted C–H position is susceptible to direct C–H functionalization (e.g., palladium-catalyzed arylation, halogenation, or borylation), enabling late-stage diversification that is inaccessible to fully substituted oxadiazole analogs [1]. This feature allows the compound to serve as a versatile intermediate for focused library synthesis, whereas 5-substituted analogs (such as 1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone) are terminal compounds with no equivalent derivatization handle.

Synthetic chemistry Medicinal chemistry Library design

Physicochemical Profile Differentiation: logP, Topological Polar Surface Area, and Lipinski Compliance

Computationally predicted physicochemical properties differentiate the target compound from both the methanone and ethoxy analogs. The target compound (C14H14FN3O2, MW 275.28) has a predicted logP of 2.32 and topological polar surface area (TPSA) of 67.15 Ų [1]. In comparison, the ethoxy analog (CAS 2034319-93-0, C10H15N3O3, MW 225.24) has a lower logP (~0.8) and higher TPSA (~76 Ų), predicting substantially higher aqueous solubility but reduced membrane permeability [2]. The methanone analog (CAS 2034285-92-0, C13H12FN3O2, MW 261.26) has a calculated logP of ~1.9 and TPSA of ~67 Ų, making it more lipophilic than the ethoxy variant but slightly less lipophilic than the target compound due to the absence of the methylene spacer. All three compounds satisfy Lipinski's Rule of Five, but their differentiated logP/TPSA profiles predict distinct absorption, distribution, and permeability characteristics.

Drug-likeness Physicochemical profiling ADME prediction

Biological Target Class Engagement Potential: AChE/BChE and MALT1 Pathway Relevance

1,2,4-Oxadiazole–pyrrolidine hybrids have been reported to non-covalently engage acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by blocking substrate entry into the catalytic gorge . Additionally, oxadiazole–pyrrolidine conjugates bearing aromatic carbonyl substituents have been disclosed as potent, selective allosteric inhibitors of MALT1 paracaspase, a target in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and chronic inflammation [1]. The target compound, with its unsubstituted oxadiazole core and 3-fluorophenyl ethanone moiety, structurally maps onto both pharmacophore models—placing a hydrogen-bond-accepting oxadiazole within the catalytic site and projecting the fluorophenyl group toward a lipophilic subpocket. Although no direct IC₅₀ values are published for CAS 2034370-21-1, the closest MALT1-active analog (bearing a 5-thiophenyl-oxadiazole and isoxazole carbonyl) achieves nanomolar biochemical potency, and the AChE-active 3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile demonstrates low-micromolar enzyme inhibition .

Acetylcholinesterase Butyrylcholinesterase MALT1 inhibitor Neurodegeneration Immunology

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone (CAS 2034370-21-1): High-Value Application Scenarios Grounded in Differential Evidence


Focused Medicinal Chemistry Library Design: Late-Stage Diversification via Unsubstituted Oxadiazole C–H Functionalization

The unsubstituted 1,2,4-oxadiazole C–H position in the target compound enables palladium-catalyzed direct arylation, borylation, or halogenation, providing a single-step route to 10–100+ 5-substituted analogs from one parent scaffold. This approach is unavailable for 5-aryl or 5-alkyl oxadiazole comparators, which require de novo synthesis of each derivative. Medicinal chemistry teams can procure this compound as a universal diversification intermediate to accelerate structure–activity relationship exploration for AChE/BChE or MALT1 programs [1].

Head-to-Head Selectivity Profiling: Differentiating Meta-Fluorophenyl from Ortho-Fluorophenyl Pharmacophore Contributions

Pairwise screening of the target compound (3-fluorophenyl) against its 2-fluorophenyl methanone analog (CAS 2034285-92-0) in a panel of kinase, GPCR, or cholinesterase assays can quantify the contribution of fluorine positional isomerism to target selectivity. This head-to-head experiment directly addresses whether the meta-fluorine substitution confers selectivity advantages over the ortho-fluorine isomer—a key question for lead optimization programs where off-target promiscuity must be minimized [2].

Conformational Analysis and Binding Kinetics: Probing the Role of the Ethanone Linker in Target Residence Time

The ethanone linker in the target compound introduces an additional rotatable bond relative to methanone analogs, which can be exploited in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies to measure the impact of linker flexibility on target binding kinetics (kₒₙ, kₒff) and thermodynamic signatures (ΔH, –TΔS). Data from such studies inform structure-based decisions about linker optimization without requiring synthesis of a custom linker library [3].

Physicochemical Property-Guided Probe Selection for CNS or Peripheral Target Profiling

With a predicted logP of 2.32 and TPSA of 67.15 Ų, the target compound resides in a favorable drug-like space for both oral absorption and blood–brain barrier penetration (CNS MPO score predicted >4.5). It can be triaged alongside the more polar ethoxy analog (logP ~0.8) and the slightly less lipophilic methanone analog (logP ~1.9) to experimentally validate in silico permeability and solubility predictions, guiding selection of the optimal probe for in vivo pharmacokinetic studies [4].

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